Tautomeric Equilibrium Profile at Physiological pH: Differentiation from N-Alkylated Analogs
5-Methyl-1H-imidazole-4-sulfonamide exhibits a quantifiable tautomeric distribution at pH 7.4: 68% 1H-4-sulfonamide, 24% 3H-4-sulfonamide, and 8% 4H-5-sulfonamide. At pH 5.0, the 1H-4-sulfonamide form increases to 82% dominance . This contrasts with N-methylated analogs such as 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4), where the N1 methylation locks the tautomeric state to a single form, eliminating the pH-dependent equilibrium that governs hydrogen-bond donor/acceptor presentation to biological targets [1]. The free NH tautomerism is essential for the sulfonamide-Zn²⁺ coordination geometry in carbonic anhydrase binding, as the deprotonated sulfonamide nitrogen must adopt specific geometry for zinc ligation [2].
| Evidence Dimension | Tautomeric population distribution at physiological pH 7.4 |
|---|---|
| Target Compound Data | 1H-4-sulfonamide: 68%; 3H-4-sulfonamide: 24%; 4H-5-sulfonamide: 8% |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-4-sulfonamide: Single tautomeric form (locked); Unsubstituted 1H-imidazole-4-sulfonamide: Different 1H/3H ratio without 5-methyl steric influence (quantitative data not available for direct comparison) |
| Quantified Difference | Target compound retains 68% active tautomer vs. comparator locked at 100% single form; qualitative difference in hydrogen-bond donor capacity at N1 position |
| Conditions | Constant-pH molecular dynamics simulations at SMD/M06-2X/6-311++G(d,p) level; experimental validation by NMR |
Why This Matters
The pH-responsive tautomerism directly affects zinc coordination geometry in metalloenzyme active sites, making the target compound a more physiologically relevant scaffold than N-alkylated analogs for CA inhibitor development.
- [1] PubChem Compound Summary: 1-Methyl-1H-imidazole-4-sulfonamide, CAS 111124-90-4; CID 2772271. View Source
- [2] Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides. Bioorg. Med. Chem. Lett. 2005, 15, 963-968. View Source
